molecular formula C15H26Cl2N2O2 B5465907 N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride

Cat. No.: B5465907
M. Wt: 337.3 g/mol
InChI Key: YSOIQCRYKNRPKP-UHFFFAOYSA-N
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Description

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a prop-2-enoxy group, and a dimethylethane-1,2-diamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Preparation of 3-methoxy-4-prop-2-enoxybenzaldehyde: This intermediate can be synthesized by reacting 3-methoxy-4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.

    Formation of N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine: The aldehyde intermediate is then reacted with N,N-dimethylethylenediamine under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.

    Formation of the dihydrochloride salt: The final compound is obtained by treating the amine product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The prop-2-enoxy group can be reduced to form a propoxy group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-prop-2-enoxybenzoic acid.

    Reduction: Formation of 3-methoxy-4-propoxybenzylamine.

    Substitution: Formation of 3-ethoxy-4-prop-2-enoxybenzylamine.

Scientific Research Applications

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.2ClH/c1-5-10-19-14-7-6-13(11-15(14)18-4)12-16-8-9-17(2)3;;/h5-7,11,16H,1,8-10,12H2,2-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOIQCRYKNRPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=C(C=C1)OCC=C)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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